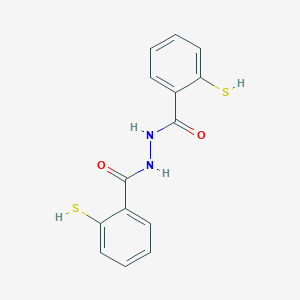

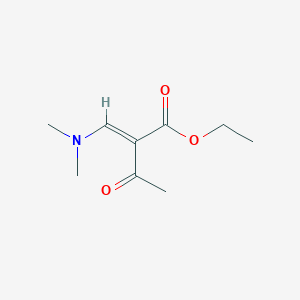

![molecular formula C17H33NO4Si B016570 (3R,4S,5S,6S)-1-氮杂-5-(叔丁基二甲基甲硅烷基甲氧基甲基)-4-羟基-6-异丙基-3-甲基-7-氧代二环[3.3.0]-辛烷-2-酮 CAS No. 145451-95-2](/img/structure/B16570.png)

(3R,4S,5S,6S)-1-氮杂-5-(叔丁基二甲基甲硅烷基甲氧基甲基)-4-羟基-6-异丙基-3-甲基-7-氧代二环[3.3.0]-辛烷-2-酮

描述

This compound belongs to a class of bicyclic molecules incorporating oxygen and nitrogen atoms within their cyclic frameworks. These structures are of interest due to their potential as building blocks in organic synthesis and their relevance in creating molecules with biological activity. The presence of multiple stereocenters adds to the complexity of synthesizing such molecules, making them an excellent study subject for advances in stereoselective synthesis techniques.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves diastereoselective or enantioselective methods, leveraging the intrinsic reactivity of functional groups and the stereodirecting effect of pre-existing chiral centers. A key method in constructing such frameworks includes the aza-Prins reaction, which has been utilized to form 6-oxa-2-azabicyclo[3.2.1]octane scaffolds from chiral α-hydroxyaldehyde derivatives in a highly diastereoselective manner (Mahía et al., 2017). This showcases the potential routes that might be adapted for the synthesis of the target compound, focusing on controlling stereochemistry at multiple positions.

Molecular Structure Analysis

Molecular structure characterization of similar compounds is typically achieved using techniques such as NMR spectroscopy, HRMS, and X-ray crystallography. These methods provide detailed insights into the relative and absolute configurations of the stereocenters, crucial for understanding the compound's reactivity and potential interactions (Wu et al., 2015). For instance, X-ray crystallography has elucidated the molecular structures of chiral bicyclic amino acid esters, revealing the orientation of substituents and the conformation of the bicyclic framework (Moriguchi et al., 2014).

Chemical Reactions and Properties

Bicyclic compounds containing azabicyclo and oxabicyclo structures exhibit a range of reactivities due to the presence of heteroatoms and functional groups. These can undergo various chemical transformations, including nucleophilic attacks, cyclization reactions, and rearrangements, which are pivotal in further functionalizing the core structure or in constructing more complex molecules. Studies on the reactivity of similar compounds under different conditions can provide valuable insights into potential reactions (Ershov et al., 2001).

科学研究应用

合成与结构分析

已合成与所讨论化合物类似的化合物,并分析了它们的结构性质。例如,(1R,4E,5S)-4-肟基-1,8,8-三甲基-2-氧代二环[3.2.1]辛烷-3-酮是用樟脑为起始原料,通过多步工艺制备的,并使用 X 射线衍射分析来确定化合物的结构(Grošelj et al., 2005)。另一项研究重点是类似化合物的合成和晶体结构表征,揭示了其分子构型和分子间相互作用的细节(Wu et al., 2015)。

不对称合成与化学转化

该化合物与用作不对称合成中关键中间体的结构有关。例如,研究重点是制备用于合成含氧元素化合物的关键手性中间体,含氧元素化合物是一类具有潜在药用价值的天然化合物(Kato et al., 1993)。此外,源自碳水化合物的 3-氧杂-2-氮杂二环[3.3.0]辛烷的研究突出了功能化碳环的合成,展示了此类结构在有机合成中的多功能性(Ferrier et al., 1983)。

合成复杂分子的潜力

这些化合物及其衍生物已在合成复杂分子(包括天然产物和新型药物化合物)中显示出潜力。例如,由 (S)-吡咯谷氨酸合成的吡咯烷衍生物表现出显着的立体化学复杂性,表明它们在创建多样化的分子结构中的效用(Nagasaka & Imai, 1995)。

属性

IUPAC Name |

(1S,6R,7S,7aS)-7a-[[tert-butyl(dimethyl)silyl]oxymethyl]-7-hydroxy-6-methyl-1-propan-2-yl-1,3,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4Si/c1-11(2)14-17(9-22-23(7,8)16(4,5)6)13(19)12(3)15(20)18(17)10-21-14/h11-14,19H,9-10H2,1-8H3/t12-,13+,14+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCGIBQNVLXTJR-FHIRATQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C(OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@]2([C@@H](OCN2C1=O)C(C)C)CO[Si](C)(C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452802 | |

| Record name | (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |

CAS RN |

145451-95-2 | |

| Record name | (3R,4S,5S,6S)-1-Aza-5-(t-butyldimethylsilyloxymethyl)-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]-octan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

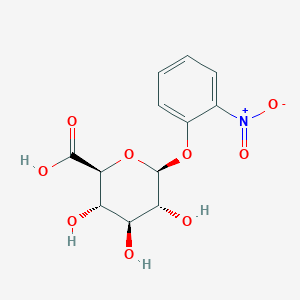

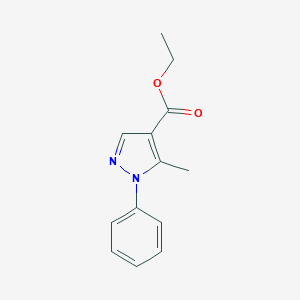

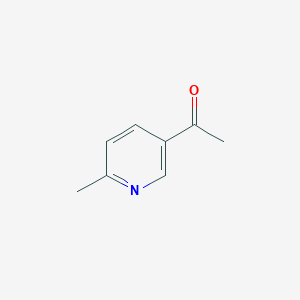

![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B16499.png)

![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(E,2S,3R,4S,8S,9R)-3,9-dihydroxy-4,8,10-trimethyl-5-oxoundec-6-en-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B16516.png)